2-(Dipropylamino)isonicotinic acid
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Overview
Description
2-(Dipropylamino)isonicotinic acid is an organic compound with the molecular formula C12H18N2O2. It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a dipropylamino group.
Mechanism of Action
Target of Action
2-(Dipropylamino)isonicotinic acid is a derivative of isoniazid . Isoniazid is an antibiotic used to treat mycobacterial infections, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms . Therefore, the primary targets of this compound are likely to be similar to those of isoniazid.
Mode of Action
Isoniazid is a prodrug and must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms . As a derivative of isoniazid, this compound may share a similar mode of action.
Biochemical Pathways
Isoniazid interferes with the synthesis of mycolic acids, crucial components of the mycobacterial cell wall . This interference disrupts cell wall formation, leading to bacterial death .
Pharmacokinetics
Isoniazid and its metabolites, including isonicotinic acid, have been studied . Isoniazid is administered intravenously, and its metabolites are determined in urine . The overall model describing isoniazid and metabolite disposition consists of 12 compartments .
Result of Action
Based on its similarity to isoniazid, it can be inferred that the compound may have bactericidal effects against mycobacteria, particularly during periods of rapid growth .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the pH and temperature can affect the solubility and stability of similar compounds . .
Biochemical Analysis
Biochemical Properties
2-(Dipropylamino)isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of nicotinic acid and isonicotinic acid . These interactions often involve binding to active sites or influencing the enzyme’s activity, thereby affecting the overall biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential toxicity to certain organs . It is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of nicotinic acid and isonicotinic acid . These interactions can affect metabolic flux and the levels of various metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s overall metabolic impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution pattern can affect its biochemical activity and overall efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its role in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dipropylamino)isonicotinic acid typically involves the reaction of isonicotinic acid with dipropylamine under specific conditions. The process may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-(Dipropylamino)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The dipropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
2-(Dipropylamino)isonicotinic acid has several scientific research applications:
Comparison with Similar Compounds
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic Acid: Similar to isonicotinic acid but with the carboxyl group at the 3-position.
Picolinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position
Uniqueness: 2-(Dipropylamino)isonicotinic acid is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(dipropylamino)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-7-14(8-4-2)11-9-10(12(15)16)5-6-13-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZXWYXVYBSDDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.